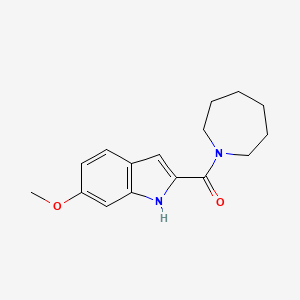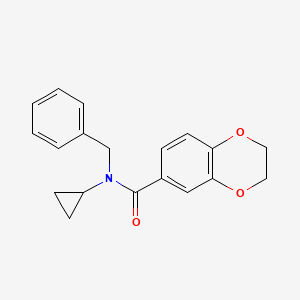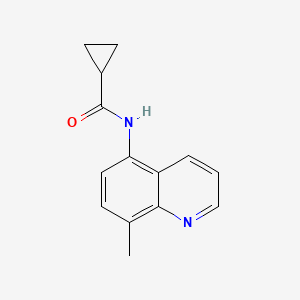![molecular formula C16H14FN3O B7497748 1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CFTRinh-172 and is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
作用機序
CFTRinh-172 acts as a selective inhibitor of the CFTR chloride channel. The CFTR chloride channel is responsible for the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the CFTR chloride channel is defective, which results in the accumulation of thick, sticky mucus in the respiratory, digestive, and reproductive systems. CFTRinh-172 inhibits the CFTR chloride channel, which can help to reduce the accumulation of mucus in individuals with cystic fibrosis.
Biochemical and Physiological Effects:
CFTRinh-172 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CFTRinh-172 inhibits the CFTR chloride channel in a dose-dependent manner. CFTRinh-172 has also been shown to reduce the accumulation of mucus in the respiratory, digestive, and reproductive systems of individuals with cystic fibrosis.
実験室実験の利点と制限
CFTRinh-172 has several advantages for lab experiments. It is a selective inhibitor of the CFTR chloride channel, which makes it useful for studying the function of this channel. CFTRinh-172 has also been shown to be effective in reducing the accumulation of mucus in individuals with cystic fibrosis, which makes it a potential treatment for this disorder. However, there are also limitations to the use of CFTRinh-172 in lab experiments. It is a chemical compound that must be synthesized, which can be time-consuming and expensive. Additionally, CFTRinh-172 may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of CFTRinh-172. One potential direction is the development of new and more efficient synthesis methods for CFTRinh-172. Another potential direction is the study of the off-target effects of CFTRinh-172, which can help to clarify the interpretation of experimental results. Additionally, CFTRinh-172 may have potential applications in the treatment of other disorders that involve the CFTR chloride channel, such as congenital bilateral absence of the vas deferens (CBAVD).
合成法
The synthesis of CFTRinh-172 involves several steps. The first step involves the reaction of 2-fluorobenzyl cyanide with methyl isocyanate to form 1-(2-fluorobenzyl)-3-methylurea. The second step involves the reaction of 1-(2-fluorobenzyl)-3-methylurea with phenyl isocyanate to form 1-[(5-cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea.
科学的研究の応用
CFTRinh-172 has been studied for its potential use in scientific research, particularly in the field of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been shown to be a selective inhibitor of the CFTR chloride channel, which is defective in individuals with cystic fibrosis. CFTRinh-172 has been used in research to study the function of the CFTR chloride channel and to develop potential treatments for cystic fibrosis.
特性
IUPAC Name |
1-[(5-cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(16(21)19-14-5-3-2-4-6-14)11-13-9-12(10-18)7-8-15(13)17/h2-9H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGUCUSZSODNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)C#N)F)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
amine](/img/structure/B7497671.png)
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)

![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)
![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)

![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)

![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
